2-Hydroxymethyl-1,4-benzodioxane
Overview
Description
2-Hydroxymethyl-1,4-benzodioxane is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of 1,4-benzodioxane with a hydroxymethyl group at the second position, which can be involved in various chemical reactions and has been shown to exist in its cyclic form rather than as an open-chain carbonyl tautomer .
Synthesis Analysis
The synthesis of 2-Hydroxymethyl-1,4-benzodioxane and its derivatives has been explored in several studies. For instance, the enantiomers of a related compound, 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane, were prepared using a modified Gabriel synthesis, demonstrating the potential for stereoselective synthesis of such compounds . Additionally, 2-Hydroxymethyl-1,4-benzodioxanes have been effectively resolved through enzyme-mediated, stereoselective acylation, achieving high enantiomeric excesses . Furthermore, 2-substituted 1,4-benzodioxanes, including 2-cyano- and 2-carbonyl-substituted derivatives, have been prepared from enantiomers of 2-aminomethyl-1,4-benzodioxane without racemization .
Molecular Structure Analysis
The molecular structure of 2-Hydroxymethyl-1,4-benzodioxane derivatives has been characterized using various spectroscopic techniques. For example, the structures of some azo-benzoic acids derived from 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes were confirmed using NMR, UV-VIS, and IR spectroscopy, and their molecular geometries were optimized using density functional theory . The structure of 2-formyl-1,4-benzodioxane, a related compound, was established based on its NMR spectrum .
Chemical Reactions Analysis
The chemical reactivity of 2-Hydroxymethyl-1,4-benzodioxane has been investigated in various contexts. For instance, the compound has been used as a precursor in the synthesis of azo-benzoic acids, which exhibit acid-base dissociation and azo-hydrazone tautomerism in solution . Additionally, the compound has been involved in enzymatic resolution processes, highlighting its potential for use in stereoselective syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxymethyl-1,4-benzodioxane and its derivatives have been studied through spectroscopic methods and computational chemistry. The UV-VIS absorption spectra of azo-benzoic acid derivatives were measured in various solvents, and the effects of solvent composition and pH on the equilibria of acid-base dissociation and tautomerism were characterized . The spectroscopic properties of related compounds, such as 2-formyl-1,4-benzodioxane, have also been discussed, providing insights into their chemical behavior .
Scientific Research Applications
Enzymatic Resolution and Synthesis
2-Hydroxymethyl-1,4-benzodioxanes have been effectively resolved using enzyme-mediated, stereoselective acylation, achieving enantiomeric excesses greater than 80%, which can be further upgraded (Ennis & Old, 1992). Additionally, the synthesis of optically active 2-hydroxymethyl-1,4-benzodioxane has been developed as a precursor in the synthesis of various compounds, demonstrating its utility in chemical synthesis (Rouf et al., 2014).
Photocatalytic Applications
A study demonstrated the use of 2-hydroxymethyl-1,4-benzodioxane substituted phthalonitrile derivatives in photocatalytic activities, highlighting its potential in environmental applications (Gorduk et al., 2018).
Catalysis and Organic Synthesis
Research has shown that 2-hydroxymethyl-1,4-benzodioxane can be used in lipase-catalyzed transesterifications, indicating its relevance in catalysis and organic synthesis processes (Nara et al., 2002).
Enantioselective Synthesis
The compound has been employed in enantioselective synthesis, such as in the production of chiral 1,4-benzodioxanes, showcasing its significance in creating biologically active compounds with specific stereochemistry (Zhou et al., 2018).
Medicinal Chemistry
In medicinal chemistry, 1,4-benzodioxane, a related compound, has been extensively used to design molecules with diverse bioactivities, suggesting potential applications of 2-hydroxymethyl-1,4-benzodioxane in this field (Bolchi et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQOQQVKVOOHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283793 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101283793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxymethyl-1,4-benzodioxane | |
CAS RN |
3663-82-9 | |
Record name | 2,3-Dihydro-1,4-benzodioxin-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3663-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,4-Benzodioxan-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3663-82-9 | |
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Record name | 2,3-Dihydro-1,4-benzodioxin-2-methanol | |
Source | EPA DSSTox | |
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Record name | 1,4-benzodioxane-2-methanol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.838 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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